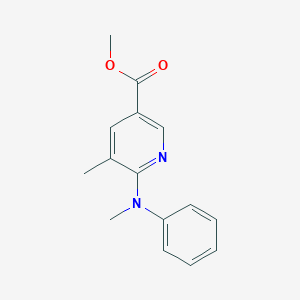

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 5-methyl-6-(N-methylanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H16N2O2/c1-11-9-12(15(18)19-3)10-16-14(11)17(2)13-7-5-4-6-8-13/h4-10H,1-3H3 |

InChI Key |

YKGCQSVEBCXNMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves several steps. One common method includes the reaction of 5-methyl-6-aminonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Chemical Applications

1.1 Synthesis and Reactivity

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for creating complex molecules.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Oxo derivatives |

| Reduction | Lithium aluminum hydride, NaBH4 | Reduced amine derivatives |

| Substitution | Nucleophiles (e.g., aniline) | Various substituted nicotinates |

Biological Applications

2.1 Pharmacological Potential

This compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory, analgesic, and antimicrobial properties. Its interaction with biological targets positions it as a candidate for drug development.

2.2 Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro assays demonstrated an IC50 of 0.051 µM against human pancreatic adenocarcinoma BxPC-3 cells.

- An IC50 of 0.066 µM was observed against Panc-1 cells.

- The compound exhibited an IC50 of 0.36 µM against normal human lung fibroblasts (WI38), indicating selective toxicity towards cancer cells compared to normal cells.

Industrial Applications

3.1 Material Development

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings enhances properties such as thermal stability and resistance to degradation.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Methyl nicotinate | Basic nicotinic structure | Used in topical analgesics |

| Methyl 6-methylnicotinate | Methyl group at position 6 | Exhibits anti-inflammatory effects |

| Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | Complex substituents on nicotinate | Investigated for neuroprotective properties |

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Nicotinic acid derivatives are widely studied for their diverse biological activities and applications in drug discovery. Below is a detailed comparison of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate with structurally related compounds, focusing on molecular features, synthetic routes, and functional properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features

Key Observations:

- This contrasts with smaller substituents like trifluoromethyl (CF₃) or methoxy (OMe), which prioritize electronic effects over steric interactions . Fluorine in Methyl 5-fluoro-6-methoxynicotinate increases electronegativity and metabolic stability, whereas the amino group in Ethyl 5-amino-6-methylnicotinate offers hydrogen-bonding capabilities .

- Synthetic Routes: The target compound is likely synthesized via nucleophilic aromatic substitution (e.g., reacting methyl 6-chloronicotinate with methyl(phenyl)amine), a method analogous to the synthesis of Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate . Trifluoromethyl and methoxy derivatives are typically prepared via halogenation or alkoxylation of pre-functionalized pyridine intermediates .

Table 2: Functional Comparisons

Key Observations:

- Hydrolysis Stability: The methyl(phenyl)amino group in the target compound may reduce esterase-mediated hydrolysis compared to simpler esters like methyl nicotinate, which has a half-life ranging from <15 minutes to >95 hours in human serum albumin (HSA) . Trifluoromethyl groups enhance stability due to their electron-withdrawing effects, as seen in Methyl 6-(trifluoromethyl)nicotinate .

Biological Activity

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate is a derivative of nicotinic acid, which has garnered attention in medicinal chemistry for its potential biological activities. This compound features a methyl group and a phenylamino moiety, which may enhance its interaction with biological targets, including enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 248.29 g/mol

- IUPAC Name : this compound

The structural components of this compound suggest potential for various biological activities, particularly in pharmacology and biochemistry.

Enzyme Interactions

Research indicates that derivatives of nicotinic acid, including this compound, can interact with specific enzymes. These interactions can modulate enzyme activity, making them valuable tools in biochemical research. For instance, studies have shown that similar compounds can influence metabolic pathways by acting as enzyme inhibitors or activators .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. A comparative analysis of various trifluoromethylated nicotinates demonstrated significant activity against several bacterial strains, indicating that this compound could also possess similar capabilities .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Trifluoromethylated Nicotine Derivative | 15 µg/mL | P. aeruginosa |

| Another Nicotine Derivative | 12 µg/mL | K. pneumoniae |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Although specific IC values for this compound are not yet published, related compounds have shown promising results against different types of cancer cells, suggesting potential therapeutic applications in oncology .

Case Studies

- Study on Anticancer Activity : In a recent study focusing on nicotinic derivatives, compounds similar to this compound were tested against human leukemia cells, exhibiting significant cytotoxicity with IC values below 10 µM .

- Antimicrobial Efficacy : A comparative study involving various derivatives showed that those with phenyl substitutions had enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that this compound may follow a similar pattern .

The biological activity of this compound is likely attributed to its ability to bind to specific receptors or enzymes involved in metabolic pathways. The presence of the phenyl group may enhance lipophilicity and facilitate better membrane permeability, which is crucial for drug action.

Potential Pharmacological Applications

Given its structural characteristics and preliminary findings, this compound may have several pharmacological applications:

- Antimicrobial Agent : Potential use in treating bacterial infections.

- Anticancer Drug : Promising candidate for further development in cancer therapy.

- Enzyme Modulator : Useful in studies investigating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.